

A Technical Guide to Ethyl N-(tert-butoxycarbonyl)oxamate: Properties, Synthesis, and Application

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Compound of Interest

Compound Name: Ethyl N-(tert-butoxycarbonyl)oxamate

Cat. No.: B1333540

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This technical guide provides an in-depth overview of **Ethyl N-(tert-butoxycarbonyl)oxamate**, a key reagent in modern organic synthesis. This document details its chemical properties, provides a comprehensive experimental protocol for its principal application, and illustrates the underlying reaction mechanism.

Core Compound Data

Ethyl N-(tert-butoxycarbonyl)oxamate is a versatile reagent primarily used for the conversion of alcohols into N-Boc protected amines.^[1] Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	216959-34-1	--INVALID-LINK--
Molecular Formula	C ₉ H ₁₅ NO ₅	--INVALID-LINK--
Molecular Weight	217.22 g/mol	--INVALID-LINK--
IUPAC Name	ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate	--INVALID-LINK--
Synonyms	N-Boc ethyl oxamate, Ethyl N-Boc-oxamidate, Boc-Ox-Et	--INVALID-LINK--
Physical State	Liquid	--INVALID-LINK--

Application in Organic Synthesis: The Mitsunobu Reaction

Ethyl N-(tert-butoxycarbonyl)oxamate serves as an efficient nitrogen nucleophile in the Mitsunobu reaction. This reaction facilitates the conversion of primary and secondary alcohols into a variety of other functional groups, in this case, a Boc-protected amine. The reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool in stereoselective synthesis.

A significant application of this reagent is in the synthesis of N-methyl allylic amines from allylic alcohols. This transformation is valuable in the development of pharmaceuticals and the synthesis of natural products.

Experimental Protocol: General Procedure for the Mitsunobu Reaction

The following is a representative experimental protocol for the Mitsunobu reaction utilizing **Ethyl N-(tert-butoxycarbonyl)oxamate** with an allylic alcohol, adapted from the work of van Veen, et al. in the Journal of Organic Chemistry.

Materials:

- Allylic alcohol
- **Ethyl N-(tert-butoxycarbonyl)oxamate**
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

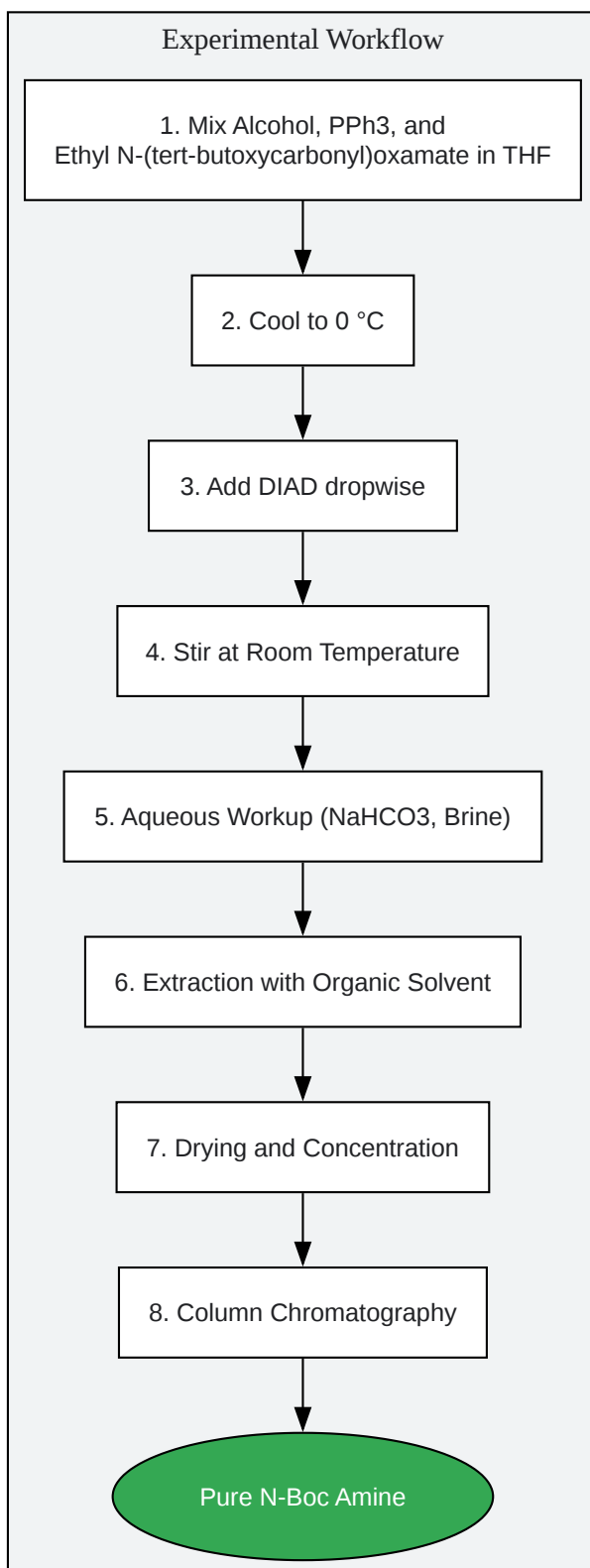
Procedure:

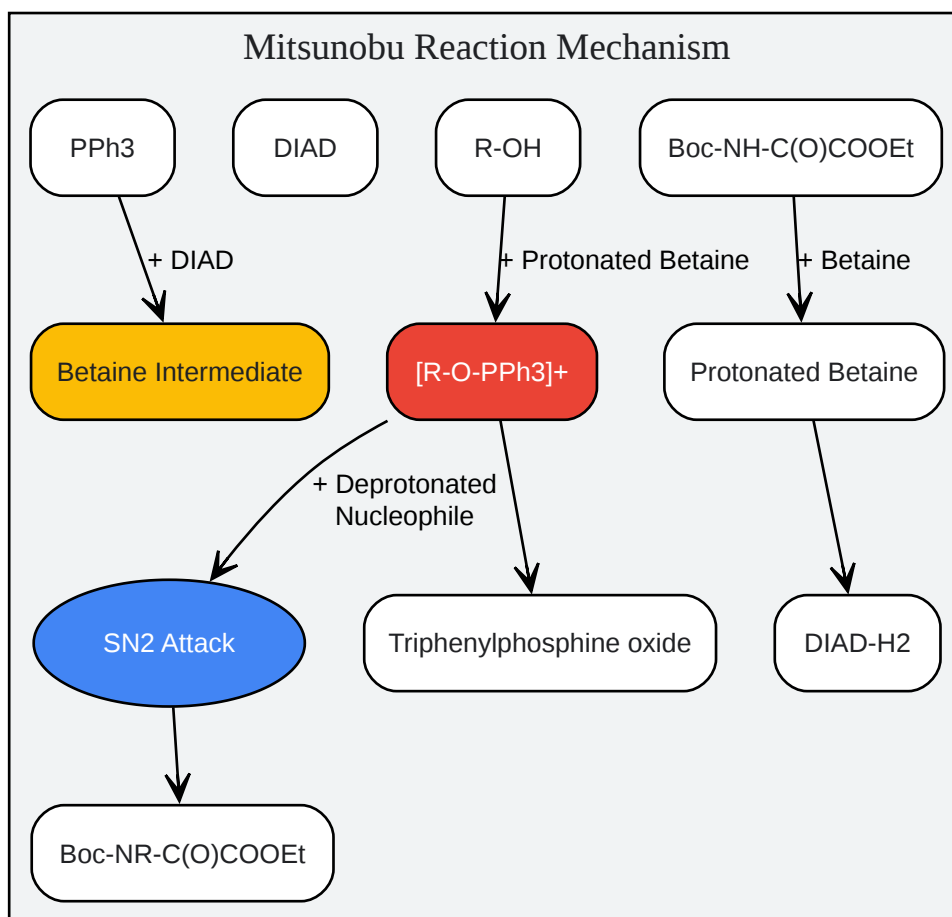
- **Reaction Setup:** To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the allylic alcohol (1.0 equivalent), **Ethyl N-(tert-butoxycarbonyl)oxamate** (1.5 equivalents), and triphenylphosphine (1.5 equivalents).
- **Solvent Addition:** Dissolve the reactants in anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Reagent Addition:** Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
- **Workup:**
 - Quench the reaction by adding a saturated aqueous solution of NaHCO_3 .

- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected amine.

Reaction Mechanism and Workflow

The Mitsunobu reaction proceeds through a series of key intermediates. The workflow and the chemical transformations are depicted in the following diagrams.





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References

- 1. researchgate.net [researchgate.net]
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